Teriparatide

説明

特性

Key on ui mechanism of action |

Parathyroid hormone (PTH) is an endogenous hormone that regulates calcium and phosphate metabolism in bone and kidney. It regulates bone metabolism, renal tubular reabsorption of calcium and phosphate, and intestinal calcium absorption. It mediates its physiological actions by binding to the PTH receptors. Excess PTH - such as in certain disease states like hyperparathyroidism - can cause increased osteoclast activity and accelerated bone resorption. Interestingly, the effects of PTH depend on the dose and pattern of exposure of PTH to the bone. Continuous exposure to PTH promotes bone resorption, whereas intermittent exposure to low-dose PTH can induce bone formation more favourably than bone resorption. Similarly, teriparatide's skeletal effects depend upon the systemic exposure pattern. Once-daily administration of teriparatide stimulates new bone formation on trabecular and cortical (periosteal and/or endosteal) bone surfaces by preferential stimulation of osteoblastic activity over osteoclastic activity. Teriparatide mediates its osteoanabolic actions by binding to the N-terminal moiety to PTH type 1 receptors (PTH type 1R), which are G-protein coupled receptors expressed on various cells, including osteoblasts, osteocytes, and renal tubular cells. Binding of teriparatide to PTH receptors on osteoblasts activates the downstream PKA- and PKC-dependent signaling pathways that promotes anabolic effects on bone. For example, teriparatide increases expression of pro-osteoclastogenic cytokines like receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor. It also upregulates transcriptional expression of pro-osteoblastogenic growth factors like insulin-like growth factor 1 (IGF1) and fibroblast growth factor 2 (FGF2). Teriparatide also downregulates the synthesis of sclerostin, which is a negative regulator of bone formation. It also promotes the differentiation of osteoblasts. The skeletal effects of teriparatide depend upon the pattern of systemic exposure. Once-daily administration of teriparatide stimulates new bone formation on trabecular and cortical (periosteal and/or endosteal) bone surfaces by preferential stimulation of osteoblastic activity over osteoclastic activity. In monkey studies, teriparatide improved trabecular microarchitecture and increased bone mass and strength by stimulating new bone formation in both cancellous and cortical bone. In humans, the anabolic effects of teriparatide are manifest as an increase in skeletal mass, an increase in markers of bone formation and resorption, and an increase in bone strength. By contrast, continuous excess of endogenous PTH, as occurs in hyperparathyroidism, may be detrimental to the skeleton because bone resorption may be stimulated more than bone formation. Endogenous 84-amino-acid parathyroid hormone (PTH) is the primary regulator of calcium and phosphate metabolism in bone and kidney. Physiological actions of PTH include regulation of bone metabolism, renal tubular reabsorption of calcium and phosphate, and intestinal calcium absorption. The biological actions of PTH and teriparatide are mediated through binding to specific high-affinity cell-surface receptors. Teriparatide and the 34 N-terminal amino acids of PTH bind to these receptors with the same affinity and have the same physiological actions on bone and kidney. Teriparatide is not expected to accumulate in bone or other tissues. |

|---|---|

CAS番号 |

52232-67-4 |

分子式 |

C181H291N55O51S2 |

分子量 |

4118 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |

InChIキー |

OGBMKVWORPGQRR-UMXFMPSGSA-N |

異性体SMILES |

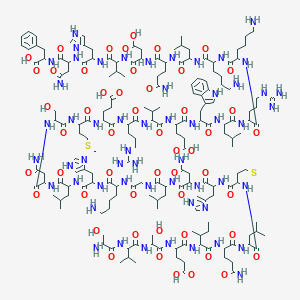

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |

他のCAS番号 |

52232-67-4 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

99294-94-7 (acetate) |

配列 |

SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |

同義語 |

Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |

製品の起源 |

United States |

Foundational & Exploratory

Teriparatide's Anabolic Action on Osteoblasts: A Technical Guide

Introduction: Teriparatide, the recombinant 1-34 N-terminal fragment of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Unlike antiresorptive therapies that primarily inhibit bone breakdown, this compound actively stimulates new bone formation. This is achieved through a complex and coordinated series of molecular events centered on the osteoblast. The anabolic effect is critically dependent on its intermittent administration, which preferentially stimulates osteoblast activity and bone formation, in contrast to the catabolic effects observed with continuous high levels of PTH, such as in hyperparathyroidism.[1][2] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and downstream effects of this compound on osteoblasts, intended for researchers, scientists, and drug development professionals.

Core Mechanism: PTH Type 1 Receptor (PTH1R) Signaling

This compound exerts its effects by binding to the PTH Type 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR) located on the surface of osteoblasts.[1][3] This binding event initiates a cascade of intracellular signaling pathways that are central to its anabolic action.

Primary Signaling Cascades

Upon ligand binding, PTH1R undergoes a conformational change, leading to the activation of two primary signaling pathways:

-

cAMP/PKA Pathway: The receptor couples primarily to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors that are crucial for osteoblast function and differentiation.[1]

-

PLC/PKC Pathway: PTH1R can also couple to the Gq alpha subunit (Gαq), which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). While the cAMP/PKA pathway is considered predominant for the anabolic effect, the PKC pathway also contributes to the regulation of osteoblast differentiation.[4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

Teriparatide Signaling in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide, a recombinant form of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Its mechanism of action hinges on the preferential stimulation of osteoblastic bone formation over osteoclastic bone resorption. This guide provides an in-depth exploration of the molecular signaling pathways activated by this compound in osteoblasts, leading to enhanced bone formation. It details the core signaling cascade, downstream transcriptional regulation, and crosstalk with other key osteogenic pathways. Furthermore, this document provides quantitative data on the effects of this compound on bone turnover markers and bone mineral density, along with detailed protocols for key experimental assays used to study its mechanism of action.

Core Signaling Pathway: PTH1R-cAMP-PKA-CREB Axis

This compound exerts its effects on bone primarily through its interaction with the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts.[1] This interaction initiates a well-defined intracellular signaling cascade:

-

Receptor Binding and G Protein Activation: this compound binds to the PTH1R, inducing a conformational change that activates the associated heterotrimeric G protein, Gs.

-

Adenylate Cyclase Activation and cAMP Production: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).

-

CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.

This signaling cascade is central to the anabolic effects of this compound on bone.

Visualizing the Core Pathway

Downstream Transcriptional Regulation

The activation of the PTH1R-cAMP-PKA-CREB axis leads to the upregulation of key transcription factors that are essential for osteoblast differentiation and function.

Runt-related transcription factor 2 (Runx2)

Runx2 is a master transcription factor for osteoblast differentiation. This compound treatment has been shown to increase the expression of Runx2 in osteoblasts.[2][3] This upregulation is a critical step in promoting the commitment of mesenchymal stem cells to the osteoblast lineage and enhancing the function of mature osteoblasts.

Osterix (Osx)

Osterix is another crucial transcription factor that acts downstream of Runx2 and is indispensable for osteoblast maturation and bone formation. Studies have demonstrated that this compound upregulates Osterix expression in a time-dependent manner, further promoting the differentiation of pre-osteoblasts into mature, bone-forming cells.[2]

Quantitative Data on Gene Expression

| Gene | Cell/Animal Model | This compound Treatment | Fold Change in Expression | Reference |

| Runx2 | Mouse Fracture Callus | 40 µg/kg/day for 7 and 10 days | ~2-fold and ~2.5-fold increase, respectively | [2] |

| Runx2 | Mouse Mesenchymal Stem Cells | 40 µg/kg/day for 14 and 28 days | ~2.5-fold increase | [2] |

| Osterix | Mouse Mesenchymal Stem Cells | 40 µg/kg/day for 14 and 28 days | ~2.5-fold and ~4-fold increase, respectively | [2] |

| Runx2 | Rat Model of Glucocorticoid-induced Osteoporosis | Not specified | 2.24-fold increase | [4] |

Crosstalk with Other Signaling Pathways

The anabolic effects of this compound are not solely mediated by the linear PKA-CREB pathway. There is significant crosstalk with other critical signaling pathways involved in bone metabolism.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a fundamental signaling cascade in bone formation. This compound has been shown to positively modulate this pathway, although the precise mechanisms are still under investigation. It is suggested that this compound may enhance Wnt signaling by promoting the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway. This leads to the transcription of Wnt target genes that promote osteoblast proliferation and differentiation.

Bone Morphogenetic Protein (BMP) Signaling

BMPs are potent inducers of bone formation. There is evidence of crosstalk between the PTH and BMP signaling pathways. This compound treatment can lead to an increase in the expression of BMP-2, which in turn activates the Smad signaling cascade, another important pathway for osteoblast differentiation.[4][5]

RANKL/OPG System

The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG), is a critical determinant of bone resorption. While intermittent this compound administration primarily stimulates bone formation, it also influences this system. Some studies have shown an acute increase in serum RANKL levels following this compound treatment, which may contribute to the initial transient increase in bone resorption that accompanies the anabolic response.[6][7] However, the net effect of intermittent this compound is a favorable shift in the bone remodeling balance towards formation.

Visualizing Signaling Crosstalk

Effects on Bone Turnover Markers and Bone Mineral Density

The anabolic action of this compound is reflected in changes in biochemical markers of bone turnover and increases in bone mineral density (BMD).

Bone Turnover Markers

Intermittent this compound administration leads to a rapid and significant increase in bone formation markers, such as procollagen type I N-terminal propeptide (P1NP) and osteocalcin.[8][9] This is followed by a slower and less pronounced increase in bone resorption markers, like C-terminal telopeptide of type I collagen (CTX). This "anabolic window," where formation outpaces resorption, is a hallmark of this compound's therapeutic effect.

| Marker | Treatment Group | Time Point | Percent Change from Baseline | Reference |

| P1NP | This compound | 52 weeks | 204% increase | [10] |

| CTX | This compound | 52 weeks | 227% increase | [10] |

| Osteocalcin | This compound | 3 and 6 months | ~3-fold increase | [8] |

| Sclerostin | This compound | 12 weeks | 20.8% increase | [10] |

| DKK-1 | This compound | 52 weeks | 28.8% increase | [10] |

Bone Mineral Density (BMD)

Clinical trials have consistently demonstrated that this compound treatment leads to significant increases in BMD, particularly at the lumbar spine and femoral neck.

| Site | Treatment Duration | Percent Increase in BMD | Reference |

| Lumbar Spine | 6 months | 5.5% | [8] |

| Lumbar Spine | 24 months | 13.2% | [8] |

| Total Hip | 24 months | 5.2% | [8] |

| Femoral Neck | 24 months | 5.0% | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Western Blot Analysis of Runx2 and Phospho-CREB

This protocol is for the detection of total Runx2 and phosphorylated CREB in osteoblast cell lysates following this compound treatment.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1)

-

This compound solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Runx2 antibody

-

Rabbit anti-phospho-CREB (Ser133) antibody

-

Rabbit anti-CREB antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Treatment: Plate osteoblasts and grow to desired confluency. Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Runx2 at 1:1000, anti-phospho-CREB at 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control (β-actin) and total CREB for phospho-CREB.

Visualizing the Western Blot Workflow

Quantitative Real-Time PCR (qPCR) for Osterix Expression

This protocol outlines the measurement of Osterix mRNA levels in osteoblasts in response to this compound.

Materials:

-

Osteoblast cell line

-

This compound solution

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for Osterix and a housekeeping gene (e.g., GAPDH)

-

Human Osterix (SP7): Forward and reverse primer sequences can be obtained from validated sources.

-

Human GAPDH: Forward and reverse primer sequences can be obtained from validated sources.

-

Procedure:

-

Cell Culture and Treatment: Treat osteoblasts with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for Osterix and the housekeeping gene.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR system.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in Osterix expression, normalized to the housekeeping gene.

Immunohistochemistry (IHC) for Osteocalcin in Bone Sections

This protocol describes the detection and localization of osteocalcin, a late marker of osteoblast differentiation, in bone tissue sections.

Materials:

-

Paraffin-embedded bone sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (to block endogenous peroxidase)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-osteocalcin antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the bone sections in xylene and rehydrate through a graded series of ethanol to water.[11]

-

Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.[12]

-

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.[11]

-

Blocking: Block non-specific antibody binding with a blocking solution.[11]

-

Primary Antibody Incubation: Incubate the sections with the anti-osteocalcin primary antibody (e.g., 1:200 dilution) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

ABC Reagent Incubation: Incubate with the ABC reagent.

-

Chromogen Development: Develop the color with DAB substrate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Microscopy: Visualize and analyze the staining pattern under a light microscope.

Conclusion

This compound stimulates bone formation through a complex and well-orchestrated signaling network. The core pathway involving PTH1R, cAMP, PKA, and CREB is fundamental to its anabolic action, leading to the upregulation of key osteogenic transcription factors. The interplay with other signaling pathways, including Wnt and BMP, further amplifies its pro-osteogenic effects. The quantitative data from both preclinical and clinical studies provide robust evidence for the efficacy of this compound in increasing bone formation and bone mass. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound action and to develop novel anabolic therapies for bone diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (1-34 human PTH) regulation of Osterix during fracture repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of this compound in Glucocorticoid‐induced Osteoporosis through Regulating Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute changes in serum osteoprotegerin and receptor activator for nuclear factor-kappaB ligand levels in women with established osteoporosis treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound on Bone Remodeling and Density in Premenopausal Idiopathic Osteoporosis: A Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of a single injection of this compound on bone turnover markers in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound Treatment on Circulating Periostin and Its Relationship to Regulators of Bone Formation and BMD in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bone Histopathology and immunostaining for osteocalcin [bio-protocol.org]

- 12. The Role of Osteocalcin and Alkaline Phosphatase Immunohistochemistry in Osteosarcoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Recombinant Human Parathyroid Hormone (1-34): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Recombinant human parathyroid hormone (1-34), or teriparatide, represents a significant advancement in the management of osteoporosis. As an anabolic agent, it actively stimulates new bone formation, offering a distinct mechanism of action compared to traditional antiresorptive therapies. This guide provides an in-depth technical overview of rhPTH(1-34), including its mechanism of action, associated signaling pathways, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols relevant to its study and development. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource to support further investigation and innovation in the field of bone biology and therapeutics.

Mechanism of Action

Recombinant human parathyroid hormone (1-34) is a truncated, biologically active fragment of the full-length 84-amino acid human parathyroid hormone. Its primary therapeutic effect in osteoporosis is the stimulation of new bone formation. This anabolic activity is achieved through its interaction with the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor found on the surface of osteoblasts and their precursors.

The binding of rhPTH(1-34) to PTH1R initiates a cascade of intracellular signaling events that ultimately lead to increased osteoblast differentiation and activity. This results in the enhanced production of bone matrix proteins, such as type I collagen, and the subsequent mineralization of the bone matrix. Furthermore, rhPTH(1-34) has been shown to increase the lifespan of osteoblasts by inhibiting their apoptosis. The intermittent administration of this compound is crucial for its anabolic effect; continuous high levels of PTH can lead to bone resorption.

Signaling Pathways

The interaction of rhPTH(1-34) with the PTH1R activates multiple intracellular signaling pathways. The two primary pathways are the Gs/adenylyl cyclase/PKA pathway and the Gq/PLC/PKC pathway.

Gs/Adenylyl Cyclase/PKA Pathway

Upon ligand binding, the PTH1R undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The phosphorylation of CREB leads to the transcription of genes involved in osteoblast differentiation and function.

Teriparatide's Influence on Mesenchymal Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teriparatide, a recombinant form of human parathyroid hormone (PTH 1-34), is a potent anabolic agent utilized in the treatment of osteoporosis. Its therapeutic efficacy is largely attributed to its ability to stimulate bone formation by modulating the activity of bone marrow-derived mesenchymal stem cells (MSCs). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on MSC differentiation into osteogenic, adipogenic, and chondrogenic lineages. The document outlines the key signaling pathways implicated in this compound's mechanism of action, presents available quantitative data on the modulation of lineage-specific markers, and provides detailed experimental protocols for researchers investigating these processes.

Core Mechanism of Action: Signaling Pathways

This compound exerts its effects on MSCs primarily through binding to the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that ultimately dictate the differentiation fate of the MSC. The key signaling pathways involved are the Wnt/β-catenin pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, often intertwined with the regulation by non-coding RNAs.

PTH1R-Wnt/β-Catenin Signaling Axis

The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteogenesis. This compound has been shown to positively modulate this pathway in MSCs. Upon binding of this compound to PTH1R, a complex can be formed with the Wnt co-receptor LRP6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes that drive osteoblast differentiation.

PTH1R-MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade activated by this compound in MSCs. Activation of PTH1R can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK can then phosphorylate and activate transcription factors, such as RUNX2, a master regulator of osteogenesis.

In-Vitro Action of Teriparatide on Bone Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Its primary mechanism involves the preferential stimulation of osteoblasts, the bone-forming cells, leading to a net increase in bone mass and strength. Understanding the cellular and molecular mechanisms of this compound's action is crucial for optimizing its therapeutic use and for the development of novel anabolic agents. This technical guide provides an in-depth overview of the in-vitro studies investigating the effects of this compound on bone cell cultures, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Effects of this compound on Osteoblast Proliferation, Differentiation, and Mineralization

This compound exerts a profound influence on osteoblast function, promoting their proliferation, differentiation into mature bone-forming cells, and the subsequent mineralization of the extracellular matrix.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of osteoblast activity in various in-vitro models.

Table 1: Dose-Response Effect of this compound on Osteoblast Alkaline Phosphatase (ALP) Activity

| Cell Line | This compound Concentration | Treatment Duration | Fold Change in ALP Activity (vs. Control) | Reference |

| MC3T3-E1 | 10 nM | 7 days | Significant increase | [1][2][3][4] |

| hMSCs | 10 nM | 7 days | Increased | [2][5] |

| hMSCs | 20 nM | 24 hours | Increased | [2][5] |

Table 2: Time-Course Effect of this compound on Osteogenic Gene Expression in hMSCs

| Gene | Treatment | Day 3 | Day 7 | Day 10 | Reference |

| RUNX2 | This compound | Increased | Sustained Increase | Sustained Increase | [2][5][6] |

| Osteocalcin | This compound | Increased | Sustained Increase | Sustained Increase | [2][5] |

| Osteonectin | This compound | Increased | Sustained Increase | Sustained Increase | [2][5] |

Table 3: Effect of this compound on In-Vitro Mineralization

| Cell Line | This compound Concentration | Treatment Duration | Assay | Outcome | Reference |

| MC3T3-E1 | 10 nmol/L | 21 days | Alizarin Red Staining | Increased area of mineralized nodules | [3][4] |

| hMSCs | 10 nM / 20 nM | 14-21 days | Alizarin Red Staining | Increased calcium deposition | [2][5] |

II. Experimental Protocols

Detailed methodologies are essential for the replication and advancement of in-vitro research on this compound.

A. Osteoblast Differentiation and Mineralization Assay

1. Cell Culture:

-

Cell Line: Mouse pre-osteoblastic cells (MC3T3-E1) or human Mesenchymal Stem Cells (hMSCs).

-

Culture Medium:

-

For MC3T3-E1: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

For hMSCs: α-MEM with 10% FBS, 1% penicillin-streptomycin, and 0.5 µg/mL fungizone.[7]

-

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Osteogenic Induction:

-

Once cells reach 70-80% confluency, the culture medium is replaced with an osteogenic induction medium.

-

Osteogenic Induction Medium Composition: Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 0.1 µg/mL dexamethasone.[2][5]

3. This compound Treatment:

-

This compound is added to the osteogenic induction medium at desired concentrations (e.g., 10 nM or 20 nM).[2][5]

-

The medium is replaced every 2-3 days for the duration of the experiment (typically 7-21 days).

4. Alkaline Phosphatase (ALP) Activity Assay:

-

After the desired treatment period, cells are washed with PBS and lysed.

-

ALP activity in the cell lysate is measured using a commercial ALP activity kit, typically by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol at 405 nm.

5. Mineralization Assay (Alizarin Red Staining):

-

After 14-21 days of culture, cells are fixed with 4% paraformaldehyde for 15-20 minutes.

-

The fixed cells are stained with 1% Alizarin Red S solution (pH 4.2) for 10-30 minutes.[2][5]

-

After washing with distilled water, the stained mineralized nodules can be visualized and photographed.

-

For quantification, the stain can be eluted with 10% acetic acid, and the absorbance of the eluate is measured at 405 nm.[8][9]

B. In-Vitro Osteoclastogenesis Assay

1. Cell Source:

-

Primary mouse bone marrow cells are a common source for osteoclast precursors.

2. Cell Culture and Differentiation:

-

Bone marrow cells are cultured in α-MEM with 10% FBS and 1% penicillin-streptomycin.

-

To induce osteoclast differentiation, the medium is supplemented with Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 25-30 ng/mL) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) (e.g., 50-100 ng/mL).[10][11][12]

-

This compound can be added to the culture medium at various concentrations to assess its effect on osteoclast formation.

3. Osteoclast Identification and Quantification:

-

After 5-7 days, mature osteoclasts are identified as large, multinucleated (≥3 nuclei) cells that are positive for Tartrate-Resistant Acid Phosphatase (TRAP) staining.[10][11]

-

The number of TRAP-positive multinucleated cells is counted to quantify osteoclast formation.

III. Signaling Pathways in this compound's Anabolic Action

The anabolic effects of this compound on bone cells are mediated by a complex network of intracellular signaling pathways.

A. The cAMP/PKA Signaling Pathway

The primary signaling cascade activated by this compound is the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.

-

Activation: this compound binds to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor on the surface of osteoblasts.[13] This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4]

-

Downstream Effects: Elevated cAMP activates PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (Osx).[3][4]

B. Interaction with the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of bone formation. This compound's anabolic effects are, in part, mediated through its interaction with this pathway.

-

Mechanism: Intermittent this compound administration has been shown to inhibit the expression of sclerostin, a negative regulator of the Wnt pathway produced by osteocytes.[14][15] By reducing sclerostin levels, this compound allows for the activation of the canonical Wnt/β-catenin signaling cascade in osteoblasts.

-

Outcome: This leads to the nuclear translocation of β-catenin, which then promotes the expression of genes involved in osteoblast differentiation and bone formation.[16][17][18][19]

C. Regulation of the RANKL/OPG System

The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) is a key determinant of bone resorption.

-

Dual Effect: Intermittent administration of this compound has a complex effect on this system. While it can stimulate osteoblasts to produce RANKL, which promotes osteoclast differentiation and activity, it also appears to have a net anabolic effect.[20][21][22][23][24]

-

Anabolic Window: The initial and predominant effect of intermittent this compound is a marked increase in bone formation markers, which outpaces the rise in bone resorption markers, creating an "anabolic window".[25] The precise in-vitro mechanisms governing the differential regulation of RANKL and OPG by this compound are still under active investigation.

IV. Conclusion

In-vitro studies of this compound on bone cell cultures have provided invaluable insights into its anabolic mechanism of action. By promoting osteoblast differentiation and mineralization through the activation of the cAMP/PKA pathway and modulation of the Wnt signaling cascade, this compound effectively stimulates new bone formation. While it also influences the RANKL/OPG system, the net effect of intermittent administration is a favorable balance towards bone anabolism. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to innovate in the field of anabolic therapies for osteoporosis.

References

- 1. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance [mdpi.com]

- 2. This compound facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [this compound regulates osteoblast differentiation in high-glucose microenvironment through the cAMP/PKA/CREB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates osteoporosis by promoting osteogenic differentiation of hMSCs via miR-375/RUNX2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Local Release of this compound Incorporated in 45S5 Bioglass Promotes a Beneficial Effect on Osteogenic Cells and Bone Repair in Calvarial Defects in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro osteoclastogenesis assessment using murine myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. WISP-2 expression induced by this compound treatment affects in vitro osteoblast differentiation and improves in vivo osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Osteocyte Wnt/β-Catenin Signaling Is Required for Normal Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progress of Wnt Signaling Pathway in Osteoporosis [mdpi.com]

- 18. Wnt pathway in bone: knowledge structure and hot spots from 1993 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute changes in serum osteoprotegerin and receptor activator for nuclear factor-kappaB ligand levels in women with established osteoporosis treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Serum osteoprotegerin and RANKL are not specifically altered in women with postmenopausal osteoporosis treated with this compound or risedronate: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The association of osteoprotegerin and RANKL with osteoporosis: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Teriparatide's Molecular Symphony: An In-depth Guide to its Role in Fracture Healing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide, a recombinant form of human parathyroid hormone (PTH(1-34)), has emerged as a potent anabolic agent for the treatment of osteoporosis. Beyond its established role in increasing bone mineral density, a growing body of evidence elucidates its significant contribution to accelerating and enhancing fracture healing. This technical guide delves into the intricate molecular mechanisms by which this compound orchestrates the complex cascade of cellular and signaling events that govern bone repair. We will explore the key signaling pathways, cellular players, and molecular markers modulated by this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visualizations of the underlying molecular interactions are provided to facilitate further research and drug development in this promising therapeutic area.

Introduction

Fracture healing is a complex physiological process involving a coordinated sequence of events, including inflammation, soft callus formation, hard callus formation, and bone remodeling. In certain clinical scenarios, such as in patients with osteoporosis or in cases of non-union or delayed union, this process is impaired. This compound, administered intermittently, has shown considerable promise in promoting fracture repair by tipping the balance from bone resorption to bone formation.[1][2][3][4] This guide will dissect the molecular underpinnings of this compound's action on fracture healing, providing a comprehensive resource for researchers in the field.

The Cellular and Molecular Players in this compound-Mediated Fracture Healing

This compound exerts its effects by modulating the activity of several key cell types involved in bone regeneration:

-

Mesenchymal Stem Cells (MSCs): this compound promotes the proliferation and differentiation of MSCs into osteoblasts, the bone-forming cells. This is a critical initial step in the formation of the fracture callus.

-

Osteoblasts: this compound directly stimulates osteoblast activity, leading to increased synthesis and deposition of bone matrix proteins, such as type I collagen and osteocalcin. It also enhances osteoblast survival by inhibiting apoptosis.[1]

-

Chondrocytes: During the initial stages of fracture healing, a soft callus composed of cartilage is formed. This compound has been shown to accelerate the recruitment and differentiation of chondrocytes, which are essential for this process.[1]

-

Osteoclasts: While continuous high levels of PTH promote bone resorption, intermittent administration of this compound has a more nuanced effect. It can indirectly influence osteoclast activity, which is crucial for the remodeling phase of fracture healing where the woven bone of the callus is replaced by mature lamellar bone.

The molecular control of these cellular processes is orchestrated by a network of transcription factors, with Runt-related transcription factor 2 (Runx2) and Osterix (Osx) playing pivotal roles. This compound has been shown to upregulate the expression of both Runx2 and Osterix, which are master regulators of osteoblast differentiation.

Key Signaling Pathways Activated by this compound

This compound initiates its effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R) , a G-protein coupled receptor expressed on the surface of osteoblasts and chondrocytes.[5] This binding triggers a cascade of intracellular signaling events, primarily through the activation of two major pathways:

The cAMP/PKA Signaling Pathway

The canonical PTH1R signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes involved in osteoblast function and differentiation.[5][6][7][8][9]

References

- 1. Efficacy and Safety of this compound in Improving Fracture Healing and Callus Formation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in fracture healing: Case series and review of literature - IP Int J Orthop Rheumatol [ijor.org]

- 3. Use of this compound to improve fracture healing: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiographic features of this compound-induced healing of femoral fractures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Animal Models for Studying the Anabolic Effects of Teriparatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriparatide, a recombinant form of human parathyroid hormone (PTH 1-34), is a potent anabolic agent used for the treatment of osteoporosis.[1][2] It functions by stimulating new bone formation, thereby increasing bone mineral density and reducing fracture risk.[1][3] Understanding the preclinical efficacy and mechanism of action of this compound relies heavily on the use of appropriate animal models. This guide provides an in-depth overview of the common animal models, experimental protocols, and key signaling pathways involved in the anabolic action of this compound.

Animal Models for this compound's Anabolic Effects

A variety of animal models are utilized to study the bone-forming effects of this compound. The choice of model often depends on the specific research question, cost, and the aspect of bone biology being investigated.

Rodent Models:

Rodent models, particularly rats and mice, are the most widely used for studying osteoporosis and the effects of anabolic agents like this compound.[4] Their small size, relatively low cost, and rapid bone turnover make them suitable for initial efficacy and mechanistic studies.

-

Ovariectomized (OVX) Rodent Model: This is the most common model for postmenopausal osteoporosis.[5][6] Surgical removal of the ovaries induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women.[5] Ovariectomized rats and mice have been pivotal in the development and testing of this compound.[4]

-

Orchidectomized (ORX) Rodent Model: To study male osteoporosis, orchidectomy (surgical removal of the testes) is performed to induce androgen deficiency, which leads to accelerated bone loss.[5]

Large Animal Models:

While rodents are valuable, larger animal models are sometimes employed, particularly for studies involving surgical procedures or when a bone microarchitecture more similar to humans is required.[7]

-

Rabbits: Rabbits have been used in studies investigating the effect of this compound on bone regeneration and fracture healing.[8]

-

Non-human Primates: Though expensive, non-human primates offer a model that most closely resembles human physiology and bone remodeling.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies investigating this compound's effects.

Ovariectomy/Orchidectomy Surgery in Rodents

This surgical procedure is a standard method to induce sex hormone deficiency and subsequent bone loss.

Protocol:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Preparation: Shave and disinfect the surgical area (ventral abdomen for ovariectomy, scrotum for orchidectomy).

-

Incision:

-

Ovariectomy: Make a small midline incision through the skin and abdominal wall to expose the abdominal cavity.

-

Orchidectomy: Make a single incision in the scrotum.[5]

-

-

Ovary/Testis Removal:

-

Ovariectomy: Locate the ovaries and ligate the ovarian blood vessels and fallopian tubes before excision.

-

Orchidectomy: Exteriorize the testes, ligate the spermatic cord and blood vessels, and then remove the testes.[5]

-

-

Closure: Suture the muscle layer and then the skin incision.

-

Post-operative Care: Provide analgesics for post-operative pain management and monitor the animal for recovery. Bone loss is typically significant within 2 to 4 weeks post-surgery.[6]

This compound Administration

Intermittent, low-dose administration of this compound is key to its anabolic effect, as continuous high levels of PTH can lead to bone resorption.[9]

Protocol:

-

Drug Preparation: Reconstitute lyophilized this compound in the appropriate vehicle (e.g., saline) to the desired concentration.

-

Administration Route: The most common route of administration is subcutaneous (s.c.) injection.

-

Dosage and Frequency: Dosages in rodents can range from 5 to 100 µg/kg, administered daily or several times a week.[3][9] The specific dose and frequency will depend on the study's objectives.

-

Treatment Duration: Treatment duration can vary from a few weeks to several months.

Assessment of Bone Anabolic Effects

A combination of imaging, histological, and biochemical analyses are used to quantify the anabolic effects of this compound.

Micro-Computed Tomography (µCT) Analysis:

µCT is a high-resolution imaging technique used to non-destructively assess bone microarchitecture in three dimensions.[10][11]

Protocol:

-

Sample Preparation: Euthanize the animals and dissect the bones of interest (e.g., femur, tibia, lumbar vertebrae). Store the bones in 70% ethanol or buffered formalin.

-

Scanning:

-

Scan the bones using a µCT system with appropriate parameters (e.g., voltage, current, resolution). A typical resolution for rodent bones is 9-18 µm.[10]

-

Include calibration phantoms to convert grayscale values to bone mineral density (BMD).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the 3D images from the scan data.

-

Define a region of interest (ROI) for analysis (e.g., proximal tibial metaphysis, femoral neck).

-

Quantify parameters such as:

-

Bone Volume Fraction (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Bone Mineral Density (BMD)

-

Cortical Thickness (Ct.Th)

-

-

Bone Histomorphometry:

Histomorphometry provides quantitative information on cellular activity and bone turnover.[2]

Protocol:

-

Fluorochrome Labeling: Administer fluorochrome labels (e.g., calcein, tetracycline) at specific time points before sacrifice to mark areas of active bone formation.

-

Sample Preparation:

-

Embed the undecalcified bones in a hard resin (e.g., methyl methacrylate).

-

Cut thin sections (5-10 µm) using a microtome.

-

-

Staining: Stain sections to visualize bone cells and matrix (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).

-

Microscopic Analysis:

-

Use a fluorescence microscope to visualize the fluorochrome labels.

-

Quantify dynamic parameters such as:

-

Mineralizing Surface per Bone Surface (MS/BS)

-

Mineral Apposition Rate (MAR)

-

Bone Formation Rate (BFR/BS)

-

-

Quantify static parameters such as:

-

Osteoblast Surface (Ob.S/BS)

-

Osteoclast Surface (Oc.S/BS)

-

-

Serum Bone Turnover Markers:

Biochemical markers in the serum can provide a systemic measure of bone formation and resorption.

Protocol:

-

Blood Collection: Collect blood samples from the animals at baseline and at various time points during the study.

-

Serum Separation: Centrifuge the blood to separate the serum.

-

ELISA Assays: Use enzyme-linked immunosorbent assays (ELISA) to measure the concentration of:

-

Bone Formation Markers:

-

Procollagen type I N-terminal propeptide (P1NP)

-

Osteocalcin (OCN)

-

-

Bone Resorption Markers:

-

C-terminal telopeptide of type I collagen (CTX-I)

-

-

Quantitative Data from Animal Studies

The following tables summarize quantitative data from representative studies on the effects of this compound in rodent models.

Table 1: Effects of this compound on Trabecular Bone Microarchitecture in Ovariectomized (OVX) Mice

| Parameter | Control (OVX + Vehicle) | This compound (OVX + TPTD) | Percent Change | Reference |

| Bone Volume/Tissue Volume (BV/TV, %) | 9.8 ± 1.2 | 15.2 ± 1.8 | +55.1% | [12] |

| Trabecular Number (Tb.N, /mm) | 2.9 ± 0.4 | 4.1 ± 0.5 | +41.4% | [12] |

| Trabecular Thickness (Tb.Th, mm) | 0.034 ± 0.002 | 0.037 ± 0.003 | +8.8% | [12] |

| Trabecular Separation (Tb.Sp, mm) | 0.25 ± 0.03 | 0.19 ± 0.02 | -24.0% | [12] |

Data from micro-CT analysis of the proximal tibial metaphysis in OVX mice treated for 4 weeks.[12]

Table 2: Effects of this compound on Bone Formation Rate in Mice

| Parameter | Control (Vehicle) | This compound (100 µg/kg) | Percent Change | Reference |

| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 1.8 ± 0.5 | 5.2 ± 1.1 | +188.9% | [9] |

Data from dynamic histomorphometry of the proximal tibial metaphysis in female C57BL/6 mice treated for 3 weeks.[9]

Table 3: Dose-Dependent Effects of this compound on Bone Mineral Density (BMD) in Rats

| Treatment Group | Lumbar Spine BMD (% change) | Femur BMD (% change) | Reference |

| Control | +1.2 | +0.8 | [13] |

| This compound (5 µg/kg/day) | +5.1 | +4.2 | [13] |

| This compound (20 µg/kg/day) | +8.9 | +7.5 | [13] |

| This compound (75 µg/kg/week) | +3.5 | +3.1 | [13] |

Data from a 3-month study in female rats.[13]

Signaling Pathways in this compound's Anabolic Action

This compound exerts its anabolic effects through the activation of complex signaling pathways in bone cells.

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of osteoblast differentiation and bone formation.[14][15] Intermittent PTH (this compound) administration has been shown to activate this pathway.[16]

RANKL/OPG Signaling Pathway

The RANKL/OPG signaling pathway is the primary regulator of bone resorption.[17] this compound can influence this pathway, contributing to the net anabolic effect by initially stimulating osteoblasts, which in turn can modulate osteoclast activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anabolic effects of this compound in an ovariectomized rodent model.

Conclusion

Animal models are indispensable tools for elucidating the anabolic effects and underlying mechanisms of this compound. Rodent models of postmenopausal and male osteoporosis, coupled with robust analytical techniques such as micro-CT and histomorphometry, provide valuable preclinical data. A thorough understanding of the experimental protocols and the key signaling pathways involved is essential for researchers and scientists in the field of bone biology and drug development. This guide provides a foundational framework for designing and interpreting studies aimed at evaluating the bone-building efficacy of this compound and other anabolic agents.

References

- 1. Effect of dosing frequency of this compound (PTH 1-34) on bone formation in rats: comparison of bone metabolism marker levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound and Abaloparatide Have a Similar Effect on Bone in Mice [frontiersin.org]

- 3. Effects of this compound on bone formation in rats with experimentally induced premaxillary expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Effects of this compound, Denosumab, and Combination Therapy on Peripheral Compartmental Bone Density, Microarchitecture, and Estimated Strength: the DATA-HRpQCT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bone histomorphometry after treatment with this compound (PTH 1-34) in a patient with adynamic bone disease subsequent to parathyroidectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Wnt and the Wnt signaling pathway in bone development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Abaloparatide Have a Similar Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sweep imaging with Fourier transform as a tool with MRI for evaluating the effect of this compound on cortical bone formation in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of dosing frequency of this compound (PTH 1-34) on bone formation in rats: comparison of bone metabolism marker levels [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Therapeutic approaches to activate the canonical Wnt pathway for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of abaloparatide and this compound on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]

Teriparatide's Impact on Bone Microarchitecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Its intermittent administration uniquely stimulates bone formation, leading to significant improvements in bone mass and microarchitecture, thereby reducing fracture risk. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cortical and trabecular bone microarchitecture, and the experimental protocols used to elucidate these changes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's skeletal effects.

Mechanism of Action: Signaling Pathways

Intermittent administration of this compound preferentially stimulates osteoblastic bone formation over osteoclastic bone resorption. This net anabolic effect is the result of a complex interplay of signaling pathways initiated by the binding of this compound to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor on the surface of osteoblasts.[1][2]

The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] PKA activation has several downstream effects that promote bone formation.

Furthermore, this compound's anabolic action is mediated through crosstalk with other critical bone signaling pathways, notably the Wnt and RANKL/OPG pathways. This compound has been shown to inhibit the expression of sclerostin and Dickkopf-1 (Dkk1), both of which are antagonists of the Wnt signaling pathway.[1][2][4] By suppressing these inhibitors, this compound effectively activates the canonical Wnt pathway, leading to the stabilization of β-catenin, which then translocates to the nucleus to promote the transcription of genes involved in osteoblast differentiation and function.[1][5]

Simultaneously, intermittent PTH signaling stimulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteoblasts, which can promote osteoclastogenesis and bone resorption.[6][7] However, the anabolic effects of this compound on bone formation outweigh this pro-resorptive signal, leading to a net gain in bone mass.

Quantitative Impact on Bone Microarchitecture

The anabolic effects of this compound translate into measurable changes in both trabecular and cortical bone microarchitecture. These changes are typically assessed using high-resolution peripheral quantitative computed tomography (HR-pQCT).

Trabecular Bone

This compound generally improves trabecular bone microarchitecture, leading to a more robust and interconnected structure. Studies have shown increases in trabecular bone volume (BV/TV) and trabecular number (Tb.N), with a corresponding decrease in trabecular separation (Tb.Sp).[8][9] However, the effects on trabecular thickness (Tb.Th) have been variable across different studies and skeletal sites.[8][10]

Table 1: Summary of this compound's Effects on Trabecular Microarchitecture (HR-pQCT)

| Parameter | Anatomical Site | Treatment Duration | Change from Baseline (%) | Reference |

|---|---|---|---|---|

| Trabecular vBMD | Radius | 18 months | +2.6 | [2][3] |

| Tibia | 18 months | +2.5 | [2][3] | |

| BV/TV | Radius | 18 months | +3.9 | [8] |

| Tibia | 18 months | +2.1 | [8] | |

| Trabecular Number | Radius | 24 months | +6.8 | [9] |

| Tibia | 24 months | +3.3 | [9] | |

| Trabecular Thickness | Radius | 24 months | +2.2 | [9] |

| Tibia | 18 months | No significant change | [8] | |

| Trabecular Separation | Radius | 24 months | -5.1 | [9] |

| | Tibia | 18 months | -1.3 |[8] |

Cortical Bone

The effects of this compound on cortical bone are more complex. While it can increase cortical thickness and area, it is also associated with a transient increase in cortical porosity.[8][9][11] This increase in porosity is thought to be due to an initial increase in bone remodeling within the cortex. Despite this, the overall effect is often an increase in estimated bone strength.[2][3][9]

Table 2: Summary of this compound's Effects on Cortical Microarchitecture (HR-pQCT)

| Parameter | Anatomical Site | Treatment Duration | Change from Baseline (%) | Reference |

|---|---|---|---|---|

| Cortical vBMD | Radius | 12 months | -0.9 | [5] |

| Tibia | 12 months | -1.6 | [5] | |

| Cortical Thickness | Radius | 12 months | No significant change | [5] |

| Tibia | 24 months | +2.7 | [9] | |

| Cortical Porosity | Radius | 12 months | +20.9 | [5] |

| Radius | 18 months | +17.8 | [8] |

| | Tibia | 12 months | +5.6 |[5] |

Experimental Protocols

High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT)

HR-pQCT is a non-invasive imaging technique that provides three-dimensional images of bone microarchitecture at the distal radius and tibia.

-

Image Acquisition:

-

Scanner: Typically, an XtremeCT or XtremeCT II scanner (Scanco Medical AG) is used.

-

Anatomical Sites: The non-dominant distal radius and tibia are scanned.

-

Scan Region: A standardized region of interest is defined, for example, starting 9.5 mm proximal to a reference line on the distal radius. The scan consists of a stack of parallel slices, covering a length of approximately 9-10 mm.

-

Voxel Size: The isotropic voxel size is typically 82 µm for first-generation scanners and 61 µm for second-generation scanners.[12][13]

-

-

Image Analysis:

-

Segmentation: The manufacturer's standard protocol is often used for image processing, which includes filtering and segmentation of the bone from soft tissue.[8] An automated segmentation algorithm is then applied to separate the cortical and trabecular compartments.[8][14]

-

Morphometric Analysis: Standardized software is used to calculate the various microarchitectural parameters for both trabecular and cortical bone as listed in Tables 1 and 2.

-

Bone Histomorphometry

Bone histomorphometry provides a direct, cellular-level assessment of bone remodeling.

-

Biopsy Procedure:

-

Site: A full-thickness bone biopsy is typically obtained from the iliac crest.[15]

-

Fluorochrome Labeling: To assess dynamic parameters of bone formation, patients undergo double tetracycline labeling prior to the biopsy.[15][16] A common protocol involves two courses of tetracycline administration, for instance, for 3 days, separated by a 12-day interval, with the biopsy performed a few days after the second course.[11][15] Different tetracycline analogues can be used to distinguish between the two labels under fluorescent microscopy.[11][17]

-

-

Sample Processing and Analysis:

-

The bone specimen is embedded in a resin (e.g., methyl methacrylate), and undecalcified sections are cut.[15]

-

Sections are stained for static parameter assessment (e.g., bone volume, osteoblast and osteoclast numbers).

-

Unstained sections are viewed under a fluorescent microscope to visualize the tetracycline labels. The distance between the labels is measured to calculate the mineral apposition rate (MAR), and the extent of the labeled surface is measured to determine the mineralizing surface per bone surface (MS/BS). These are used to derive the bone formation rate (BFR).

-

Conclusion

This compound exerts a potent anabolic effect on the skeleton, leading to substantial improvements in bone microarchitecture, particularly in the trabecular compartment. While its effects on cortical bone are more nuanced, involving a transient increase in porosity, the net result is an enhancement of bone strength. The data summarized in this guide, derived from advanced imaging and histological techniques, underscore the profound impact of intermittent PTH therapy on the structural integrity of bone. A thorough understanding of these microarchitectural changes and the underlying signaling pathways is critical for the continued development and optimization of anabolic therapies for osteoporosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of parathyroid hormone on Wnt signaling pathway in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates articular cartilage degradation and aberrant subchondral bone remodeling in DMM mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute changes in serum osteoprotegerin and receptor activator for nuclear factor-kappaB ligand levels in women with established osteoporosis treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Increases Strength of the Peripheral Skeleton in Premenopausal Women With Idiopathic Osteoporosis: A Pilot HR-pQCT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Followed by Denosumab in Premenopausal Idiopathic Osteoporosis: Bone Microstructure and Strength by HR-pQCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in trabecular and cortical bone microarchitecture at peripheral sites associated with 18 months of this compound therapy in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Individual Trabecula Segmentation (ITS)-Based Morphological Analyses and Micro Finite Element Analysis of HR-pQCT Images Discriminate Postmenopausal Fragility Fractures Independent of DXA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of segmentation approach on HR-pQCT microarchitectural and biomechanical metrics depends on bone structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The bone biopsy protocol for evaluating osteoporosis and osteomalacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

The Anabolic Advance: A Technical Guide to the Discovery and Development of Teriparatide for Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), represents a paradigm shift in osteoporosis therapy. Unlike antiresorptive agents that primarily inhibit bone loss, this compound is an anabolic agent that stimulates new bone formation, thereby improving bone mass and microarchitecture.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical evidence supporting its efficacy and safety, presents key quantitative data in a structured format, and outlines the experimental protocols that were pivotal in its evaluation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this landmark therapeutic agent.

Discovery and Rationale: From Paradox to Paradigm

The development of this compound is a story of turning a physiological paradox into a therapeutic reality. For decades, it was known that chronic excess of parathyroid hormone, as seen in hyperparathyroidism, leads to bone resorption and increased fracture risk.[3] However, pioneering research in the 1970s, building on earlier observations from the 1920s, revealed that intermittent administration of PTH has a net anabolic effect on the skeleton.[4] This discovery laid the foundation for the development of this compound (PTH 1-34), a fragment that encapsulates the full biological activity of the native hormone.[1][4] The key insight was that pulsatile exposure to PTH preferentially stimulates osteoblasts (bone-forming cells) over osteoclasts (bone-resorbing cells), leading to a net gain in bone mass.[1][5]

Eli Lilly and Company spearheaded the formal clinical development of this compound.[4] Despite a temporary halt in a pivotal trial due to the observation of osteosarcomas in rats treated with high long-term doses, the significant anti-fracture efficacy in humans and the ambiguity of the rat finding's relevance led to its eventual FDA approval in 2002 for postmenopausal women with osteoporosis at high risk for fracture.[4] Its indications have since expanded to include treatment for osteoporosis in men and for glucocorticoid-induced osteoporosis.[6][7]

Mechanism of Action: The PTH Signaling Pathway

This compound exerts its anabolic effects by binding to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts.[5][8] This interaction primarily activates the Gsα subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[9][10] This signaling cascade culminates in the increased expression of genes that promote osteoblast differentiation, function, and survival, ultimately leading to enhanced bone formation.[5][11]

The differential effect of intermittent versus continuous PTH exposure is critical. Intermittent administration, as with daily this compound injections, results in a transient activation of this pathway, favoring bone formation.[5] In contrast, continuous high levels of PTH, as in hyperparathyroidism, lead to a more sustained signaling that also promotes the expression of factors like RANKL, which stimulates osteoclast activity and bone resorption.[10]

Preclinical Development

The anabolic potential of intermittently administered PTH was first demonstrated in rodent models. Studies in ovariectomized rats, a common model for postmenopausal osteoporosis, showed that daily injections of this compound dramatically increased bone mass.[4] These preclinical investigations were crucial for establishing the dose and administration frequency that would favor bone formation over resorption.

Key Preclinical Experimental Protocols

In Vitro Osteoblast Differentiation and Mineralization Assay

-

Objective: To assess the direct effect of this compound on osteoblast function.

-

Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice or rats. Alternatively, osteoblastic cell lines like MC3T3-E1 can be used.[12] Cells are cultured in alpha-MEM supplemented with fetal bovine serum and antibiotics.

-

Treatment: Once confluent, the culture medium is supplemented with ascorbic acid and β-glycerophosphate to induce differentiation. Cells are then treated with varying concentrations of this compound or vehicle control. The medium is changed every 2-3 days.

-

Analysis of Differentiation:

-

Alkaline Phosphatase (ALP) Staining/Activity: After 7-10 days, cells are fixed and stained for ALP, an early marker of osteoblast differentiation. ALP activity can also be quantified spectrophotometrically using a p-nitrophenyl phosphate substrate.

-

Gene Expression Analysis: RNA is extracted from treated cells at various time points, and the expression of osteoblast marker genes (e.g., Runx2, Osterix, Collagen Type I, Osteocalcin) is quantified using real-time RT-PCR.[13]

-

-

Analysis of Mineralization: After 21-28 days, the cell matrix is stained with Alizarin Red S, which specifically binds to calcium deposits, to visualize mineralized nodule formation.[13] The stain can be extracted and quantified spectrophotometrically to measure the extent of mineralization.

In Vitro Bone Resorption (Pit) Assay

-

Objective: To evaluate the effect of this compound on osteoclast-mediated bone resorption.

-